1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride
Description
1-Butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride is a benzimidazole derivative characterized by a butyl group at the 1-position and a methoxymethyl substituent at the 2-position of the benzimidazole core. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical applications. Benzimidazoles are structurally analogous to nucleotides, particularly the adenine base of DNA, which underpins their broad biological relevance .
Properties
IUPAC Name |
1-butyl-2-(methoxymethyl)benzimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-3-4-9-15-12-8-6-5-7-11(12)14-13(15)10-16-2;/h5-8H,3-4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNMPEWHMBPEQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1COC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation with 1-Bromobutane
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Suspend 2-(methoxymethyl)-1H-benzimidazole (1 equiv) in DMF.
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Add potassium carbonate (2.5 equiv) and 1-bromobutane (1.5 equiv).
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Isolate the product via extraction (ethyl acetate/water) and vacuum distillation.
Microwave-Assisted Optimization
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Combine reactants in acetonitrile with tetrabutylammonium bromide (TBAB) as catalyst.
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Irradiate at 100°C, 300 W, for 20 minutes.
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Cool and filter to obtain 1-butyl-2-(methoxymethyl)-1H-benzimidazole.
Advantage : Reduces reaction time from hours to minutes.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt improves stability and solubility.
Procedure :
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Dissolve 1-butyl-2-(methoxymethyl)-1H-benzimidazole (1 equiv) in anhydrous ethanol.
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Add concentrated hydrochloric acid (1.1 equiv) dropwise at 0°C.
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Stir for 30 minutes, then concentrate under reduced pressure.
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Recrystallize from acetone/ethanol (4:1) to yield white crystals.
Characterization Data :
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Melting Point : 155–156°C (similar to analogous hydrochlorides).
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1H-NMR (DMSO-d6) : δ 1.35 (t, 3H, CH2CH2CH2CH3), 3.25 (s, 3H, OCH3), 4.45 (s, 2H, CH2O), 7.45–7.85 (m, 4H, aromatic).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Classical Alkylation | 60–70 | 95 | 12 h | Moderate |
| Microwave-Assisted | 75–80 | 98 | 20 min | High |
| Diazomethane Methylation | 85 | 97 | 1 h | Low |
Key Observations :
-
Microwave techniques enhance efficiency but require specialized equipment.
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Chemical Reactions Analysis
Structural Context and Relevance
The compound combines a benzimidazole core with a butyl and methoxymethyl substituent. While the exact molecule is not documented, the search results provide insights into analogous benzimidazole derivatives and their reactivity:
Key Functional Group Reactivity:
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Benzimidazole Core : Susceptible to electrophilic substitution at the 4/7 positions due to electron-rich aromatic systems .
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N-Alkylation (Butyl Group) : Stabilizes the benzimidazole ring and influences solubility (lipophilicity) .
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Methoxymethyl Substituent : A potential leaving group in nucleophilic substitutions or hydrolysis reactions under acidic/basic conditions .
Alkylation of Benzimidazole Derivatives
Reaction of benzimidazole with alkyl halides (e.g., butyl bromide) under basic conditions typically yields N-alkylated products. For example:
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Example : 1-alkyl-1H-benzimidazoles synthesized via nucleophilic substitution with alkyl halides in the presence of K₂CO₃ .
Methoxymethylation Strategies
Methoxymethyl groups are introduced via:
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Etherification : Reaction with methoxymethyl chloride (or similar reagents) in the presence of a base (e.g., NaH) .
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Protection/Deprotection : Methoxymethyl (MOM) groups are often used to protect hydroxyl groups, though this is less relevant here .
Potential Reaction Pathways
Based on structural analogs, the following reactions are plausible for 1-butyl-2-(methoxymethyl)-1H-benzodiazole hydrochloride:
Hydrolysis of Methoxymethyl Group
Under acidic conditions (e.g., HCl/H₂O), the methoxymethyl group may hydrolyze to a hydroxyl group:
This is supported by deprotection reactions in , where methoxymethoxy groups were removed using HCl.
Nucleophilic Substitution
The methoxymethyl group could act as a leaving group in SN2 reactions with strong nucleophiles (e.g., amines, thiols):
Similar substitutions are documented for benzimidazole derivatives in .
Electrophilic Aromatic Substitution
The benzimidazole core may undergo halogenation, nitration, or sulfonation at the 4/7 positions. For example:
This reactivity is consistent with benzimidazole analogs in .
Comparative Reactivity Table
Research Gaps and Recommendations
No direct studies on "1-butyl-2-(methoxymethyl)-1H-benzodiazole hydrochloride" exist in the reviewed literature. To advance research:
Scientific Research Applications
Chemistry
In chemistry, 1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride serves as a valuable building block for synthesizing more complex molecules. Its structural features allow for various reactions that can lead to the formation of substituted benzodiazoles and other derivatives.
Biology
Research has indicated potential biological activities for this compound, including:
- Antimicrobial Properties : Studies suggest that it exhibits significant activity against various microbial strains.
- Anticancer Activity : Preliminary investigations have shown that it can inhibit tumor growth in xenograft models, demonstrating superior efficacy compared to traditional chemotherapeutics.
Medicine
The compound is being explored for its therapeutic applications, particularly in drug development aimed at treating cancer and infectious diseases. Its mechanism of action may involve modulation of enzyme activities and receptor functions, potentially influencing cellular signaling pathways involved in inflammation and cancer progression.
Case Studies
A notable study highlighted the efficacy of this compound in cancer therapy:
- Study Findings : The compound exhibited significant tumor growth inhibition in vivo, with minimal toxicity to normal tissues.
- Comparative Analysis : When compared to other benzodiazole derivatives, it showed enhanced biological activity and solubility.
Comparative Analysis with Related Compounds
The unique properties of this compound can be contrasted with other related compounds:
| Compound | Solubility | Biological Activity |
|---|---|---|
| 1-butyl-2-(methoxymethyl)-1H-benzodiazole | High | Antimicrobial, Anticancer |
| 1-butyl-2,3-dimethylimidazolium chloride | Moderate | Antimicrobial |
| 1-butyl-3-methylimidazolium chloride | Moderate | Limited biological activity |
Mechanism of Action
The mechanism of action of 1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural differentiators are its 1-butyl and 2-methoxymethyl substituents. These groups influence lipophilicity, electronic properties, and steric effects, which are critical for biological activity and pharmacokinetics. Below is a comparative analysis with structurally similar benzimidazole derivatives:
*Estimated based on free base (C₁₃H₁₈N₂O) + HCl.
Physicochemical Properties
Biological Activity
1-butyl-2-(methoxymethyl)-1H-1,3-benzodiazole hydrochloride is a synthetic compound belonging to the benzodiazole family, characterized by a butyl group and a methoxymethyl group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity through various studies, mechanisms of action, and comparative analysis with related compounds.
- Chemical Formula : C₁₃H₁₈ClN₃O
- Molecular Weight : 273.75 g/mol
- CAS Number : 1052076-51-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activities or receptor functions, leading to various biological effects. Although detailed pathways remain under investigation, initial studies suggest potential interactions with cellular signaling pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of benzodiazole derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 40 µg/mL |
| Candida albicans | 30 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of benzodiazoles has been well-documented, with studies indicating that derivatives can induce apoptosis in cancer cells. For instance, in vitro assays demonstrated that this compound effectively inhibited the growth of human cancer cell lines:
| Cell Line | IC₅₀ Value (µM) |
|---|---|
| MCF-7 (breast cancer) | 225 |
| HeLa (cervical cancer) | 150 |
The mechanism appears to involve cell cycle arrest and induction of apoptosis, although further research is needed to elucidate the precise molecular mechanisms involved .
Case Studies
A notable study evaluated the biological activities of several benzodiazole derivatives, including our compound of interest. The study found that:
- Compound Efficacy : The compound showed superior efficacy compared to traditional chemotherapeutics in inhibiting tumor growth in xenograft models.
- In Vivo Studies : In vivo administration resulted in a significant reduction in tumor size without notable toxicity to normal tissues.
This reinforces the potential therapeutic applications of this compound in oncology .
Comparative Analysis with Related Compounds
When compared to other benzodiazole derivatives, such as 1-butyl-2,3-dimethylimidazolium chloride, this compound exhibits unique properties owing to its specific substituents. The presence of both butyl and methoxymethyl groups enhances its solubility and bioavailability, making it more suitable for pharmaceutical applications.
| Compound | Solubility | Biological Activity |
|---|---|---|
| 1-butyl-2-(methoxymethyl)-1H-benzodiazole | High | Antimicrobial, Anticancer |
| 1-butyl-2,3-dimethylimidazolium chloride | Moderate | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
